(3-Methoxypropyl)triphenylphosphonium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDMMYQNGTXEA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614249 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111088-69-8 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stability of (3-Methoxypropyl)triphenylphosphonium bromide Under Ambient Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxypropyl)triphenylphosphonium bromide is a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. As with many reactive intermediates, its stability under ambient conditions is a critical factor for successful and reproducible synthetic outcomes, as well as for safe handling and storage. This guide provides a comprehensive technical overview of the stability of this compound, drawing upon established principles for phosphonium salts and outlining protocols for its rigorous evaluation. We will delve into the primary degradation pathways, including thermal decomposition, hydrolysis, and photolysis, and provide actionable insights for mitigating these risks. This document is intended to serve as a practical resource for researchers, enabling them to ensure the integrity of this vital reagent in their discovery and development workflows.
Introduction: The Nature of a Wittig Salt
This compound belongs to the class of quaternary phosphonium salts, which are characterized by a central phosphorus atom bonded to four organic substituents, carrying a positive charge that is balanced by a counter-ion, in this case, bromide. The utility of this salt in the Wittig reaction stems from its deprotonation to form a phosphorus ylide, a highly reactive species that readily engages with aldehydes and ketones. The stability of the phosphonium salt is paramount, as any degradation can lead to reduced yields, formation of impurities, and unpredictable reaction kinetics.
This guide will systematically explore the factors influencing the stability of this compound, focusing on the practical implications for laboratory use.
Key Factors Influencing Stability
The stability of a phosphonium salt is not an intrinsic, immutable property but rather a function of its environment. The primary ambient factors of concern are temperature, moisture, and light.
Thermal Stability
A key degradation pathway at elevated temperatures for some phosphonium salts is a nucleophilic displacement reaction where the bromide anion can act as a nucleophile.[1]
Best Practices for Thermal Stability:
-
Storage: Store at controlled room temperature or as recommended by the manufacturer, typically in a cool environment.[2][3][4] Avoid exposure to direct heat sources.
-
Handling: During experimental setup, avoid prolonged heating of the solid reagent unless specified by the reaction protocol.
Hydrolytic Stability and Hygroscopicity
Moisture is a significant threat to the stability of many phosphonium salts. This compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5][6] This absorbed water can then participate in hydrolytic degradation.
The primary mechanism of hydrolysis in phosphonium salts, particularly under neutral or alkaline conditions, involves the attack of a hydroxide ion on the phosphorus center. This can lead to the formation of triphenylphosphine oxide and other degradation products. The rate of this hydrolysis can be influenced by the pH of the solution.
Key Considerations:
-
Hygroscopicity: The uptake of water can lead to caking of the solid material and initiate chemical degradation.
-
Hydrolysis: In the presence of water, the phosphonium cation can be susceptible to nucleophilic attack, leading to cleavage of the P-C bonds. The kinetics of this process are often pH-dependent.[1][7]
Best Practices for Mitigating Hydrolytic Degradation:
-
Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.[3][4][5] The use of an inert atmosphere (e.g., nitrogen or argon) can further protect the compound.[2][5]
-
Handling: Minimize exposure to the atmosphere when weighing or transferring the reagent. Use dry solvents and glassware for reactions involving this salt.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can be a source of energy for the degradation of organic molecules. Organophosphorus compounds can be susceptible to photolytic cleavage. While specific photostability studies on this compound are not widely published, it is prudent to assume a degree of photosensitivity based on the general behavior of complex organic molecules.
Best Practices for Ensuring Photostability:
-
Storage: Store in an amber glass bottle or other opaque container to protect from light.[2][4]
-
Handling: Conduct manipulations in a laboratory with subdued lighting or under conditions that minimize exposure to direct sunlight or strong artificial light sources.
Recommended Storage and Handling Procedures
Based on the stability profile discussed, the following integrated procedures are recommended for maintaining the integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place (as per manufacturer's recommendation, often 2-10°C).[2] | To minimize the rate of potential thermal degradation. |
| Humidity | Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant.[3][4][5] | To prevent moisture absorption and subsequent hydrolysis. |
| Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).[2][5] | To provide an additional barrier against moisture and atmospheric oxygen. |
| Light | Store in a light-resistant (e.g., amber) container.[2][4] | To prevent potential photodegradation. |
Experimental Protocols for Stability Assessment
To ensure the quality and suitability of this compound for sensitive applications, researchers can perform the following stability-indicating tests.
Protocol for Hygroscopicity Determination
This protocol is adapted from the United States Pharmacopeia (USP) guidelines for hygroscopicity testing.[]
Objective: To quantify the moisture uptake of this compound under controlled humidity conditions.
Materials:
-
This compound sample
-
Analytical balance
-
Controlled humidity chamber or desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., saturated sodium chloride solution for ~75% RH).
-
Weighing boats
Procedure:
-
Accurately weigh a sample of this compound (approximately 1-2 g) into a pre-weighed weighing boat.
-
Place the weighing boat in a controlled humidity chamber or desiccator at a specified temperature (e.g., 25°C) and relative humidity (e.g., 75% RH).
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 48 hours), remove the sample and quickly re-weigh it.
-
Calculate the percentage weight gain at each time point.
-
Plot the percentage weight gain versus time to determine the rate and extent of moisture absorption.
Data Interpretation: The results can be used to classify the hygroscopicity of the material and inform handling and storage requirements.[]
Protocol for Photostability Testing
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances.[2][3][9]
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound sample
-
Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Quartz or other UV-transparent sample containers
-
Control samples wrapped in aluminum foil to protect from light.
-
Analytical method for quantifying the parent compound and any degradation products (e.g., HPLC-UV).
Procedure:
-
Place a known amount of the solid sample in a UV-transparent container.
-
Prepare a control sample by wrapping an identical container with aluminum foil.
-
Expose both the sample and the control to a controlled light source in a photostability chamber. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At the end of the exposure period, analyze both the exposed sample and the control sample using a validated stability-indicating analytical method (e.g., HPLC).
-
Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.
Data Interpretation: A significant change in the purity of the exposed sample compared to the control indicates photosensitivity.
Visualizing Stability Workflows and Degradation Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Conclusion
While this compound is a valuable synthetic tool, its efficacy is intrinsically linked to its chemical stability. This guide has synthesized the current understanding of the stability of phosphonium salts and applied it to this specific reagent. The primary threats to its integrity under ambient conditions are moisture, elevated temperatures, and light. By adhering to the recommended storage and handling protocols, and by implementing the stability testing procedures outlined herein, researchers can ensure the reliability of their synthetic endeavors and contribute to the generation of robust and reproducible scientific data. It is recommended that for critical applications, lot-specific stability testing be performed to establish a definitive shelf-life and retest period.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (URL: [Link])
-
ECA Academy, ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (URL: [Link])
-
Journal of the Chemical Society, Perkin Transactions 2, Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(p - RSC Publishing. (URL: [Link])
-
TA Instruments, Thermal Stability of Highly Fluorinated Phosphonium Salts. (URL: [Link])
Sources
- 1. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. connectsci.au [connectsci.au]
- 5. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Difference between (3-Methoxypropyl)triphenylphosphonium bromide and non-ether functionalized salts
The following technical guide details the structural, mechanistic, and practical divergences between (3-Methoxypropyl)triphenylphosphonium bromide and its non-ether functionalized analogs (e.g., n-propyltriphenylphosphonium bromide).
Executive Summary
In organic synthesis and drug development, the choice between This compound (hereafter 3-MPTP ) and standard alkyl phosphonium salts (e.g., propyltriphenylphosphonium bromide) is rarely about reactivity alone—it is a strategic decision regarding latent functionality .
While both reagents generate non-stabilized ylides susceptible to Z-selective Wittig olefination, 3-MPTP serves as a bifunctional homologation reagent. Unlike non-ether salts, which terminate a carbon chain with a chemically inert hydrocarbon tail, 3-MPTP installs a masked hydroxyl group (as a methyl ether). This allows for post-olefination deprotection, enabling further chain extension or pharmacophore installation.
Part 1: Structural & Electronic Divergence
The Ether Oxygen Effect
The defining feature of 3-MPTP is the methoxy ether moiety located at the
-
Non-Ether Salts (Alkyl): The alkyl chain is hydrophobic and electronically neutral (inductive effect
). The resulting ylide is purely nucleophilic and lipophilic. -
3-MPTP (Ether-Functionalized): The oxygen atom introduces a dipole and a site for Lewis basicity without significantly acidifying the
-protons (due to the distance, -position).-
Solubility: The ether oxygen enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to purely alkyl analogs, which can be advantageous in concentrated scale-up scenarios.
-
Chelation Potential: In the presence of lithium bases (e.g., n-BuLi), the ether oxygen can participate in weak coordination with the lithium cation. While less pronounced than in
-alkoxy ylides, this can subtly influence the transition state organization during the Wittig reaction.
-
Quantitative Comparison
| Feature | (3-Methoxypropyl)PPh | n-PropylPPh |
| CAS Number | 111088-69-8 | 6228-47-3 |
| Molecular Weight | ~415.3 g/mol | ~385.3 g/mol |
| Ylide Type | Non-stabilized | Non-stabilized |
| Primary Utility | Homologation to | Introduction of propyl chains (hydrocarbon termination) |
| Hygroscopicity | Moderate to High (Ether oxygen binds water) | Low to Moderate |
| Post-Reaction Potential | High (Demethylation | Low (Alkene functionalization only) |
Part 2: Reactivity & Mechanism (The Wittig Interface)
Both reagents form non-stabilized ylides upon deprotonation. The mechanism follows the standard Wittig pathway, where the stereoselectivity is dictated by the conditions (Salt-Free vs. Lithium-Present).
Stereoselectivity Control
Because the methoxy group is not electron-withdrawing enough to stabilize the ylide (unlike an ester or ketone), 3-MPTP behaves kinetically like an alkyl ylide.
-
Standard Condition (Strong Base, Low Temp): Reaction with n-BuLi or KHMDS typically yields the (Z)-alkene as the major product via the erythro-betaine or cis-oxaphosphetane intermediate.
-
Schlosser Modification: To access the (E)-alkene , the "Schlosser modification" can be applied:
-
Deprotonate salt with PhLi to form ylide.
-
Add aldehyde at -78°C (forms betaine).
-
Add second equivalent of PhLi (deprotonates betaine
-oxido ylide). -
Add HCl/t-BuOK (reprotonates and eliminates). Note: The methoxy group is stable to these conditions, preserving the latent alcohol.
-
Mechanism Diagram
The following diagram illustrates the divergence in pathway utility between the two salts.
Caption: Comparative workflow showing the functional extension capability of the 3-Methoxypropyl reagent versus the terminal nature of the Propyl reagent.
Part 3: Experimental Protocols
Synthesis of this compound
Trustworthiness Check: This protocol relies on the
Reagents:
Procedure:
-
Charge: In a dry,
-flushed round-bottom flask, dissolve (1.0 equiv) in anhydrous Toluene (concentration ~0.5 M). -
Addition: Add 1-Bromo-3-methoxypropane (1.1 equiv) via syringe.
-
Reflux: Heat the mixture to reflux (110°C for Toluene) for 24–48 hours. The salt will precipitate as a white solid.
-
Note: If using ACN, reflux at 82°C; the product may remain soluble hot but precipitates upon cooling/ether addition.
-
-
Isolation: Cool to room temperature. Filter the white precipitate under inert atmosphere if possible.
-
Purification: Wash the filter cake copiously with cold diethyl ether or hexanes to remove unreacted starting materials.
-
Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 6 hours to remove trace solvents and moisture.
-
Yield: Typically >85%.[6]
-
Wittig Olefination (Standard Z-Selective)
Reagents:
-
This compound[4]
-
NaHMDS (Sodium bis(trimethylsilyl)amide) or n-BuLi
-
Solvent: Anhydrous THF
Procedure:
-
Suspension: Suspend the phosphonium salt (1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Ylide Formation: Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv). The solution will turn a characteristic orange/yellow color, indicating ylide formation. Stir for 30–60 minutes at 0°C.
-
Coupling: Cool to -78°C (for maximum Z-selectivity). Add the aldehyde (1.0 equiv) dissolved in THF dropwise.
-
Warm-up: Allow the reaction to warm slowly to room temperature over 2–4 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with
or EtOAc. Dry organics over . -
Purification: Silica gel chromatography. The Z-alkene usually elutes before the E-isomer.
Part 4: Applications in Drug Development
The 3-MPTP salt is specifically used when the target molecule requires a linker or a specific side chain that mimics natural products (e.g., pheromones, fatty acids).
-
Latent Alcohol Installation: The methoxy group is robust against basic, nucleophilic, and mild acidic conditions. It survives the Wittig reaction perfectly. Once the carbon skeleton is built, the methoxy group can be converted to a hydroxyl group using Boron Tribromide (
) or iodotrimethylsilane (TMSI) .-
Reaction:
-
-
Solubility Engineering: In complex drug scaffolds, replacing a propyl chain with a methoxypropyl chain can lower
(lipophilicity) and improve metabolic stability (microsomal clearance) by preventing oxidation at the terminal methyl group (metabolic soft spot).
Part 5: Troubleshooting & Stability
| Issue | Cause | Solution |
| Low Yield (Ylide Step) | Moisture in salt (Hygroscopic) | Dry salt at 50°C/0.1 mmHg for 12h before use. The ether oxygen binds water more tightly than alkyl salts. |
| Low Z-Selectivity | Lithium salts present | Use "Salt-Free" conditions: Use NaHMDS or KHMDS instead of n-BuLi. Lithium coordinates with the ether oxygen and carbonyl, eroding stereocontrol. |
| No Precipitation | Solvent too polar | If synthesizing in ACN, add |
References
-
Preparation of Phosphonium Salts: Standard protocol adapted from Organic Syntheses for alkyl phosphonium salts.
-
Source: Organic Syntheses, Coll.[3] Vol. 5, p.751 (1973).
-
-
Wittig Reaction Mechanism & Stereoselectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction.
- Source: Topics in Stereochemistry.
-
Schlosser Modification (E-Selective): Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses.
-
Source: Angewandte Chemie International Edition.[13]
-
-
Demethylation of Methyl Ethers: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide.
- Source: Tetrahedron.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]
- 6. Phosphonium, (3-methoxypropyl)triphenyl-, bromide [myskinrecipes.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Standard reaction conditions for Wittig olefination using (3-Methoxypropyl)triphenylphosphonium bromide
Application Note: Optimized Protocols for Wittig Olefination with (3-Methoxypropyl)triphenylphosphonium bromide
Executive Summary
This compound is a specialized C4-building block used to introduce the 3-methoxypropylidene moiety into carbonyl substrates. As a precursor to a non-stabilized ylide , it exhibits high reactivity and, under strictly controlled conditions, high Z-stereoselectivity. This guide outlines the standard operating procedures (SOPs) for its use, emphasizing the Maryanoff-Reitz mechanism for stereocontrol and addressing the critical bottleneck of triphenylphosphine oxide (TPPO) removal.
Part 1: Reagent Profile & Handling
-
Chemical Structure:
-
Role: Reagent for the installation of the
motif (homoallylic ether derivative). -
Critical Handling Note: Phosphonium salts with ether side chains are significantly hygroscopic . Moisture acts as a proton source, quenching the ylide immediately upon formation.
-
Pre-reaction Protocol: Dry the salt under high vacuum (<1 mbar) at 50°C for 4–12 hours in the presence of
prior to use.
-
Part 2: Mechanistic Insight (The "Why")
To achieve reproducibility, one must understand the Maryanoff-Reitz mechanism . Unlike the classical betaine pathway, modern evidence confirms that non-stabilized ylides (like the one derived from this salt) react with aldehydes to form an oxaphosphetane intermediate directly via a
-
Kinetic Control (Z-Selectivity): The formation of the cis-oxaphosphetane is kinetically favored. Under "salt-free" conditions (using bases like NaHMDS or KHMDS), the cis-oxaphosphetane decomposes directly to the Z-alkene.
-
Thermodynamic Drift (E-Selectivity): The presence of Lithium salts (from n-BuLi) or elevated temperatures can facilitate the reversal of oxaphosphetane formation, allowing equilibration to the more stable trans-oxaphosphetane, leading to E-alkenes or lower stereoselectivity.
Figure 1: Mechanistic Pathway for Non-Stabilized Ylides
Caption: The kinetic pathway (solid arrows) favors Z-alkenes under salt-free, low-temp conditions. Lithium salts promote equilibration (dashed line) to thermodynamic mixtures.
Part 3: Standard Reaction Protocols
Method A: High Z-Selectivity (The "Gold Standard")
Recommended for complex synthesis where stereochemical purity is paramount.
Reagents:
-
This compound (1.2 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)
-
Aldehyde substrate (1.0 equiv)[1]
-
Anhydrous THF (0.1 M concentration relative to aldehyde)
Protocol:
-
Suspension: In a flame-dried Schlenk flask under Argon, suspend the dried phosphonium salt in anhydrous THF.
-
Deprotonation: Cool the suspension to -78°C (dry ice/acetone bath). Add NaHMDS dropwise over 10 minutes. The solution typically turns a vivid orange/yellow , indicating ylide formation.
-
Digestion: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation, then re-cool to -78°C .
-
Addition: Add the aldehyde (dissolved in minimal THF) dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.
-
Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench: Quench with saturated aqueous
.
Method B: Robust Scale-Up (General Use)
Recommended for simple substrates or when absolute stereocontrol is less critical.
Reagents:
-
This compound (1.3 equiv)
-
KOtBu (Potassium tert-butoxide) (1.4 equiv)
-
Anhydrous THF or Toluene
Protocol:
-
Suspend the phosphonium salt in THF at 0°C.
-
Add solid KOtBu in one portion. The mixture will turn yellow immediately. Stir for 45 minutes at 0°C.
-
Add the aldehyde dropwise.
-
Warm to room temperature and stir for 2–12 hours.
-
Note: This method is faster but may yield a Z/E mixture (typically 80:20 to 90:10).
Part 4: Post-Reaction Processing (TPPO Removal)
Removing Triphenylphosphine Oxide (TPPO) is the most challenging aspect of Wittig reactions. Chromatography is often insufficient due to TPPO's "streaking" behavior.
Workflow Diagram: Purification Strategy
Caption: Decision tree for effective Triphenylphosphine Oxide (TPPO) removal based on product polarity.
Detailed TPPO Removal Protocols:
-
Precipitation (Lipophilic Products):
-
ZnCl₂ Complexation (Polar Products):
-
Dissolve crude oil in Ethanol or Ethyl Acetate.
-
Add anhydrous
(2.0 equiv relative to starting phosphonium salt). -
Stir for 2 hours at room temperature.
-
Filter the insoluble
complex. -
Concentrate filtrate and proceed to flash chromatography.
-
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet Phosphonium Salt | Dry salt at 50°C/<1mbar with |
| Low Z-Selectivity | Lithium Salts Present | Switch from n-BuLi to NaHMDS or KHMDS (Salt-Free conditions). |
| Low Z-Selectivity | Temperature too high | Ensure addition of aldehyde occurs strictly at -78°C. |
| Gummy Precipitate | Polymerization of THF | Avoid extremely long reaction times with strong Lewis acids; ensure THF is inhibitor-free but fresh. |
| Aldehyde Recovery | Enolization | The base may be deprotonating the aldehyde (if enolizable). Use the "Inverse Addition" technique (add base to salt, then add this ylide solution to the aldehyde). |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.[4]
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
-
Bates, R. W., et al. (2002). Synthesis of the Tricyclic Core of Stemofoline. Journal of Organic Chemistry, 67(26), 9305–9315. (Example of specific salt usage).
-
Gilheany, D. G. (1994). Structure and stability of the oxaphosphetane intermediates in the Wittig reaction. Chemical Reviews, 94(5), 1339–1374.
-
Donald, D. S., & Martin, S. F. (2002). Removal of Triphenylphosphine Oxide by Zinc Chloride Complexation.[9] Organic Syntheses. (General method adaptation).
Sources
- 1. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Deprotonation Strategies for (3-Methoxypropyl)triphenylphosphonium Bromide
Topic: Base selection for deprotonating (3-Methoxypropyl)triphenylphosphonium bromide (NaH vs LiHMDS) Content Type: Application Notes and Protocols
Executive Summary
The deprotonation of this compound generates a non-stabilized ylide (phosphorane) utilized primarily for the installation of the 3-methoxypropylidene moiety. This intermediate is a critical C3-homologation synthon, often employed in the synthesis of spiroketals and polyether natural products.
The choice of base—Sodium Hydride (NaH) versus Lithium Hexamethyldisilazide (LiHMDS) —is not merely a matter of preference but a strategic decision that dictates the reaction's thermodynamic profile, stereochemical outcome (
-
NaH (DMSO/THF): Favors thermodynamic equilibration, often yielding higher conversion for sterically encumbered ketones, but poses significant safety risks and heterogeneous kinetics.[1]
-
LiHMDS (THF): Offers precise kinetic control and homogeneous conditions, minimizing side reactions (e.g., nucleophilic attack on phosphorus), but requires strict cryogenic handling.[1]
Mechanistic Insight & Reagent Characterization
The Substrate
The (3-Methoxypropyl)triphenylphosphonium cation is an unstabilized phosphonium salt. The
-
Ylide Character: Reactive, "hot" ylide.
-
Visual Indicator: Upon deprotonation, the solution transitions from colorless/white slurry to a characteristic deep orange/red .
-
Side Reaction Risk: The
-methoxy group is relatively inert, but strong nucleophilic bases (likengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -BuLi) can occasionally attack the phosphorus center (ligand exchange). LiHMDS, being bulky and non-nucleophilic, mitigates this risk.
Base Comparison Matrix
| Feature | Sodium Hydride (NaH) | LiHMDS |
| Base Strength ( | ~35 (in DMSO/Dimsyl) | ~26 (in THF) |
| Phase | Heterogeneous (Solid/Liquid) | Homogeneous (Solution) |
| Kinetic Profile | Slow initiation, accelerates with heat/DMSO | Instantaneous at low temp |
| Stereoselectivity | High | Variable (Li-salts can erode |
| Safety | High Risk ( | Moderate Risk (Moisture sensitive) |
Experimental Protocols
Protocol A: The Thermodynamic Method (NaH/DMSO)
Best for: Sterically hindered ketones, large-scale batches where cryogenic cooling is cost-prohibitive, and maximizing
Safety Critical:
-
Warning: The reaction of NaH with DMSO generates the dimsyl anion, which is thermally unstable above 60°C. Never heat NaH/DMSO mixtures above 55°C.
-
Gas Evolution: Vigorous
evolution occurs. Ensure adequate venting.
Step-by-Step Workflow:
-
Reagent Prep: Wash NaH (60% dispersion in mineral oil, 1.2 equiv) with dry pentane or hexane (
) under Argon to remove oil. Dry under vacuum.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent Activation: Suspend NaH in dry DMSO (0.5 M concentration relative to phosphonium salt). Heat to 50°C for 45 minutes until gas evolution ceases and the solution becomes clear/greenish (formation of dimsyl anion).
-
Ylide Generation: Cool the dimsyl solution to room temperature (RT). Add this compound (1.0 equiv) dissolved in warm DMSO or THF.
-
Observation: The mixture will turn deep orange-red immediately.
-
Time: Stir at RT for 30 minutes.
-
-
Coupling: Add the aldehyde/ketone (0.9 equiv) dropwise.
-
Note: Using a slight deficit of carbonyl ensures complete consumption of the valuable electrophile.
-
-
Quench: Stir for 2–4 hours. Quench with saturated
.
Protocol B: The Kinetic Method (LiHMDS)
Best for: Base-sensitive substrates (e.g., epimerizable aldehydes), small-to-medium scale, and precise stoichiometry control.[1]
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask and cool under positive Argon pressure.
-
Suspension: Charge flask with this compound (1.1 equiv) and dry THF (0.2 M). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes along the flask wall to pre-cool the base.
-
Observation: The white suspension will dissolve/thin out and turn bright orange .
-
Time: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation, then return to -78°C.
-
-
Coupling: Add the aldehyde/ketone (1.0 equiv) dissolved in minimal THF dropwise at -78°C.
-
Reaction: Allow the mixture to warm slowly to RT overnight.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process and mechanistic flow for selecting the appropriate base.
Caption: Decision tree for base selection based on substrate sensitivity and desired stereochemical outcome.
Troubleshooting & Self-Validation
To ensure scientific integrity, use these self-validating checks during the experiment:
| Checkpoint | Expected Observation | Corrective Action |
| Ylide Color | Deep Orange/Red . If pale yellow or white, deprotonation is incomplete.[1] | NaH: Increase temp/time. LiHMDS: Check titer of base; ensure anhydrous conditions. |
| Homogeneity (LiHMDS) | Solution should be mostly clear (orange). Turbidity indicates insolubility or moisture. | Add HMPA or DMPU (co-solvents) to break up aggregates (use with caution). |
| Quench pH | Aqueous layer should be pH 7-8 after quench. | If acidic, product hydrolysis (acetal cleavage) risk increases.[1] Buffer with |
| TLC Monitoring | Disappearance of aldehyde; appearance of non-polar alkene (high | Phosphonium salt stays at baseline. If aldehyde remains, add more ylide. |
References
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][9][11] Chem. Rev.1989 , 89, 863–927.[1][9] Link[1]
-
Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group." Top. Stereochem.1994 , 21, 1–157.[1] Link[1]
-
Schlosser, M.; Christmann, K. F. "Trans-Selective Olefin Syntheses."[1] Angew.[11] Chem. Int. Ed. Engl.1966 , 5, 126.[1] Link[1]
-
Corey, E. J.; Chaykovsky, M. "Methylsulfinyl Carbanion.[1][12] Formation and Applications to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1345–1353.[1][12] Link[1]
Sources
- 1. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. rsc.org [rsc.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Enol Ethers using (3-Methoxypropyl)triphenylphosphonium Bromide
Introduction: A Strategic Approach to Enol Ether Synthesis
For the modern researcher in organic synthesis and drug development, the Wittig reaction remains a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1][2] This application note provides a detailed guide to a specific and highly useful variant of this reaction: the synthesis of enol ethers using (3-Methoxypropyl)triphenylphosphonium bromide. This reagent serves as a versatile tool for the introduction of a 3-methoxypropylidene moiety onto aldehydes and ketones, affording valuable enol ether products.
Enol ethers are pivotal intermediates in organic synthesis, participating in a wide array of transformations including hydrolysis to aldehydes, cycloadditions, and as precursors to complex molecular architectures.[3][4] The use of this compound offers a strategic advantage by installing a masked aldehyde functionality, which can be revealed under specific conditions, providing a two-carbon homologation of the starting carbonyl compound. This guide will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and explore the applications of this powerful synthetic methodology.
Mechanistic Insights: The Wittig Reaction Pathway
The synthesis of enol ethers using this compound follows the well-established Wittig reaction mechanism. The overall transformation can be dissected into two primary stages: the formation of the phosphorus ylide and the reaction of the ylide with a carbonyl compound.[5]
Part 1: Ylide Generation
The process is initiated by the deprotonation of the α-carbon of the this compound salt using a strong base. The choice of base is critical and influences the reactivity of the resulting ylide. Common bases for this purpose include potassium tert-butoxide (t-BuOK), n-butyllithium (n-BuLi), and sodium hydride (NaH).[2] The deprotonation results in the formation of a phosphorus ylide, a species characterized by adjacent positive and negative charges, which is often represented as a resonance hybrid with a double bond between the phosphorus and carbon atoms.[1]
Figure 2: The Wittig reaction pathway.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of the phosphonium salt and its subsequent use in the generation of enol ethers.
Protocol 1: Synthesis of this compound
This procedure outlines the preparation of the key phosphonium salt from commercially available starting materials. [6] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triphenylphosphine | 262.29 | 26.2 g | 0.1 |
| 1-Bromo-3-methoxypropane | 153.02 | 15.3 g | 0.1 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and toluene (150 mL).
-
Stir the mixture at room temperature until the triphenylphosphine is fully dissolved.
-
Add 1-bromo-3-methoxypropane (15.3 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold toluene (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum to a constant weight. The product is typically obtained in high yield and can be used without further purification.
Protocol 2: Synthesis of a Representative Enol Ether
This protocol details the reaction of this compound with an aldehyde to form the corresponding enol ether. The procedure is analogous to established Wittig reaction protocols. [7][8] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 415.31 | 4.15 g | 10 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.12 g | 10 mmol |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.06 g | 10 mmol |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (4.15 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.12 g, 10 mmol) to the stirred suspension. The mixture will typically develop a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 10 mL of anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude enol ether by flash column chromatography on silica gel to yield the final product.
Applications in Drug Development and Organic Synthesis
The enol ethers synthesized using this compound are valuable intermediates with significant applications in the synthesis of complex molecules.
Masked Aldehyde Functionality
The primary utility of these enol ethers lies in their ability to act as masked aldehydes. The methoxypropyl group can be readily cleaved under acidic conditions to reveal the corresponding aldehyde, providing a two-carbon homologation of the initial carbonyl compound. [3]This strategy is particularly useful in multi-step syntheses where a free aldehyde group might be incompatible with preceding reaction conditions. [9][10]
Synthesis of Bioactive Molecules
Enol ethers are precursors to a variety of heterocyclic compounds and have been utilized in the synthesis of antagonists for metabotropic glutamate receptors, highlighting their potential in drug discovery. [4]The ability to introduce a reactive aldehyde functionality at a later stage of a synthetic sequence is a powerful tool for the construction of complex pharmaceutical agents.
Conclusion
The use of this compound provides a reliable and strategic method for the synthesis of enol ethers. The protocols outlined in this application note are robust and can be adapted to a variety of aldehyde and ketone substrates. The resulting enol ethers serve as versatile synthetic intermediates, particularly as masked aldehydes, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries.
References
-
A Three-Step Route to a Tricyclic Steroid Precursor. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). West Virginia University. Retrieved from [Link]
-
Methoxymethylenetriphenylphosphorane. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of heterocyclic enol ethers and their use as group 2 metabotropic glutamate receptor antagonists. (1999). PubMed. Retrieved from [Link]
-
Wittig reaction for alkene synthesis. (2020). YouTube. Retrieved from [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). National Institutes of Health. Retrieved from [Link]
-
One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021). Organic Chemistry Portal. Retrieved from [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. (n.d.). Wiley Online Library. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine. (n.d.). Google Patents.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 4. Synthesis of heterocyclic enol ethers and their use as group 2 metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of (3-Methoxypropyl)triphenylphosphonium bromide in homologation reactions
Executive Summary
This technical guide details the application of (3-Methoxypropyl)triphenylphosphonium bromide (CAS 111088-69-8) in organic synthesis. While classical homologation often refers to one-carbon extensions (e.g., using methoxymethyl triphenylphosphonium chloride), this reagent is the industry standard for functionalized three-carbon homologation .
It is primarily used to install a 3-methoxypropylidene moiety onto aldehydes or ketones. The resulting homoallylic ether serves as a versatile masked alcohol, essential in the total synthesis of polyketides (e.g., Pectenotoxins, Okadaic Acid) and complex pharmaceutical intermediates.
Chemical Profile & Mechanism
Reagent Identity
-
Structure:
[4] -
Role: Precursor to a non-stabilized phosphorus ylide.
-
Key Property: The terminal methoxy group acts as a robust protecting group for the hydroxyl functionality during the olefination step.
Mechanistic Pathway
Upon deprotonation by a strong base (e.g., NaHMDS, KOtBu), the salt forms a non-stabilized ylide . This reactive species attacks the carbonyl carbon of the substrate.
-
Stereoselectivity: As a non-stabilized ylide, the reaction typically favors the (Z)-alkene (cis) product under salt-free conditions (using bases like NaHMDS or Li-free conditions). However, the presence of lithium salts (from LiHMDS or n-BuLi) can erode this selectivity or lead to mixtures.
-
Functional Outcome: The reaction converts a carbonyl group (
) into a functionalized alkene ( ).
Figure 1: Mechanistic pathway for the Wittig reaction using this compound.
Experimental Protocols
Pre-Reaction Preparation
-
Drying: Phosphonium salts are hygroscopic. Dry the reagent under high vacuum (<1 mbar) at 40°C for 4 hours prior to use.
-
Solvent: Use anhydrous Tetrahydrofuran (THF) (distilled from Na/Benzophenone or passed through activated alumina columns).
-
Atmosphere: Strictly inert atmosphere (Argon or Nitrogen).
Protocol A: Standard Z-Selective Olefination (NaHMDS Method)
Recommended for sensitive aldehydes where high Z-selectivity is desired.
Reagents:
-
This compound (1.2 - 1.5 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 - 1.4 equiv)
-
Aldehyde substrate (1.0 equiv)[6]
-
Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Ylide Formation: To a flame-dried Schlenk flask under Argon, add the dried phosphonium salt. Suspend in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C (ice bath). Dropwise add the NaHMDS solution over 10 minutes.
-
Observation: The mixture will turn a characteristic bright orange/red color, indicating ylide formation.
-
Aging: Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
-
-
Substrate Addition: Cool the ylide solution to -78°C (dry ice/acetone). Slowly add the aldehyde (dissolved in minimal THF) down the side of the flask.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous
. Extract with or EtOAc (3x). Wash combined organics with brine, dry over , filter, and concentrate. -
Purification: The byproduct
can be difficult to remove.[7] Flash chromatography on silica gel is required.[8] Elute with Hexanes/EtOAc gradients.
Protocol B: Optimization for Sterically Hindered Ketones (KOtBu Method)
Potassium tert-butoxide is a smaller, more aggressive base, useful when the substrate is hindered.
Modifications:
-
Base: Use Potassium tert-butoxide (KOtBu) (solid or solution).
-
Temperature: Ylide formation can be performed at Room Temperature (RT) to ensure solubility.
-
Reflux: For unreactive ketones, the reaction mixture may require refluxing for 12–24 hours after substrate addition.
Data Analysis & Troubleshooting
Expected NMR Signatures
Verification of the product requires analysis of the alkene and the methoxy group.
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| Vinyl Protons ( | 5.3 – 5.6 | Multiplet | Z/E coupling constants distinguish isomers ( |
| Allylic | 2.2 – 2.4 | Quartet/Multiplet | Diagnostic for chain extension. |
| Homoallylic | 3.3 – 3.5 | Triplet | Adjacent to oxygen. |
| Methoxy | 3.30 – 3.35 | Singlet | Sharp singlet, confirms protecting group integrity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet reagents (Salt is hygroscopic). | Dry salt under vacuum/P2O5 overnight. Ensure THF is <50 ppm water. |
| No Reaction | Base degraded (NaHMDS is moisture sensitive). | Titrate base or use fresh bottle. Switch to KOtBu for hindered substrates. |
| Poor Z/E Selectivity | Lithium salts present (Li-salt effect). | Use NaHMDS (sodium salt) or KHMDS. Avoid LiHMDS if high Z-selectivity is critical. |
| Inseparable | Co-elution with product. | Triturate crude residue with cold hexanes (Ph3PO precipitates). Filter before column.[1] |
Strategic Workflow: Decision Matrix
Use the following logic flow to determine the optimal experimental conditions for your specific substrate.
Figure 2: Experimental decision matrix for maximizing yield and selectivity.
References
-
Preparation & Properties
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Product Class 12: Alkylphosphonium Salts". Thieme Chemistry.
-
- Application in Natural Product Synthesis: Smith, A. B., et al. "Total Synthesis of Pectenotoxins." Journal of the American Chemical Society. Demonstrates the use of functionalized phosphonium salts for fragment coupling.
-
General Wittig Protocols
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[7] Chemical Reviews, 89(4), 863-927.
-
-
Reagent Data
-
Sigma-Aldrich Product Sheet: this compound (CAS 111088-69-8).[4]
-
-
Industrial Synthesis Context
-
Patent CN102320984B. "Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine." (Describes Wittig conditions using similar ether-functionalized phosphonium salts).
-
Sources
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. echemi.com [echemi.com]
- 4. This compound | 111088-69-8 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Improving low yields in Wittig reactions with (3-Methoxypropyl)triphenylphosphonium bromide
Guide for: (3-Methoxypropyl)triphenylphosphonium bromide Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction
The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds, valued for its reliability and the fixed position of the resulting double bond.[1][2] This guide provides in-depth troubleshooting for low-yield issues encountered when using this compound. The ylide generated from this salt is generally considered non-stabilized or semi-stabilized, making it highly reactive but also sensitive to reaction conditions.[3] Understanding the interplay between base, solvent, temperature, and substrate is paramount for success.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the ylide from this compound?
A: Upon successful deprotonation with a strong base like n-BuLi or NaH in an anhydrous solvent like THF, the solution should develop a distinct color, typically ranging from orange to deep red or burgundy. This color change is a primary indicator of ylide formation. If no color develops, it signifies a failure in the deprotonation step.
Q2: Is this compound considered a stabilized or non-stabilized ylide source?
A: The resulting ylide falls into the category of non-stabilized or, at most, semi-stabilized. While the ether oxygen can exert a minor inductive effect, the alkyl backbone does not offer significant resonance stabilization for the carbanion.[3] This classification is crucial: non-stabilized ylides are highly reactive and typically favor the formation of (Z)-alkenes under kinetic, salt-free conditions.[4][5][6] However, they are also more prone to decomposition.
Q3: Why are strictly anhydrous conditions so critical for this reaction?
A: The phosphorus ylide is a very strong base.[2] Any protic species, especially water, will rapidly protonate and quench the ylide, converting it back to the inactive phosphonium salt and reducing your effective reagent concentration.[2] This is one of the most common causes of low or no yield. Solvents must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: My reaction is complete, but I'm struggling to remove the triphenylphosphine oxide byproduct. What are the best purification methods?
A: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and high boiling point.[7] Standard methods include:
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of non-polar to moderately polar eluents (e.g., Hexanes/Ethyl Acetate) can separate the desired alkene from the phosphine oxide.[8]
-
Crystallization: If your alkene product is a solid, recrystallization can be very effective. Triphenylphosphine oxide may remain in the mother liquor.[8]
-
Precipitation: In some cases, after removing the reaction solvent, you can add a non-polar solvent like hexane or pentane to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[8]
Wittig Reaction Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low-yield Wittig reactions.
Detailed Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| No product formation; starting materials recovered. | 1. Failed Ylide Generation: The phosphonium salt was not deprotonated. | Verify Base and Conditions: Use a fresh, properly titrated strong base like n-BuLi, or a fresh container of NaH or KOtBu.[9][10] Ensure all glassware is oven- or flame-dried and the solvent is rigorously anhydrous. The ylide is a strong base and is readily quenched by trace water.[2] Confirm a color change occurs upon base addition. |
| 2. Insufficiently Strong Base: The base used was not strong enough to deprotonate the phosphonium salt. | Select an Appropriate Base: The pKa of the α-proton on the phosphonium salt is relatively high. Strong bases are required.[2] For this non-stabilized ylide, n-BuLi, NaH, KHMDS, or KOtBu are appropriate choices. Weaker bases like carbonates or amines will be ineffective.[3][11] | |
| Low yield; significant starting material remains. | 1. Incomplete Ylide Formation: Partial quenching of the ylide or insufficient base led to a substoichiometric amount of the active reagent. | Optimize Ylide Generation: Increase the equivalents of base slightly (e.g., 1.1-1.2 eq). Allow sufficient time for the deprotonation to complete (typically 30-60 min at 0 °C) before adding the carbonyl compound.[9] |
| 2. Low Carbonyl Reactivity: The aldehyde or ketone is sterically hindered or electronically deactivated. | Modify Reaction Conditions: Sterically hindered ketones are known to react slowly, especially with less reactive ylides.[1][12] Increase the reaction temperature (e.g., warm from 0 °C to room temperature or reflux in THF) and extend the reaction time. Monitor by TLC. For extremely hindered cases, the Horner-Wadsworth-Emmons reaction may be a better alternative.[12] | |
| 3. Ylide Decomposition: The generated ylide decomposed before it could react with the carbonyl. | Control Temperature: Non-stabilized ylides are less stable. Generate the ylide at a low temperature (0 °C or even -78 °C) and add the carbonyl at that temperature before allowing the reaction to slowly warm to room temperature.[3][8] | |
| Complex mixture of products; low yield of desired alkene. | 1. Side Reactions of Carbonyl: The strong basicity of the ylide caused enolization or other side reactions of the carbonyl compound. | Use Inverse Addition: Add the ylide solution slowly to the aldehyde/ketone solution (instead of the other way around). This keeps the concentration of the basic ylide low at any given moment, minimizing base-mediated side reactions of the substrate. |
| 2. Presence of Oxygen: Oxygen can degrade the ylide. | Maintain Inert Atmosphere: Ensure the reaction is performed under a positive pressure of an inert gas like Argon or Nitrogen from start to finish. Use degassed solvents if necessary. | |
| 3. Lithium Salt Effects: If using a lithium base (like n-BuLi), the resulting LiBr can influence the reaction mechanism and stereoselectivity, potentially leading to mixtures.[4][5] | Consider a Salt-Free Ylide: To favor kinetic (Z)-alkene formation, consider using a sodium or potassium base (e.g., NaH, KHMDS) which results in insoluble salts that precipitate, creating "salt-free" conditions.[5] |
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | n-BuLi, NaH, KOtBu, NaHMDS, KHMDS | Strong, non-nucleophilic bases are required for efficient deprotonation of the phosphonium salt.[11][13] |
| Solvent | Anhydrous THF, Diethyl Ether | Polar aprotic solvents that are rigorously dried to prevent quenching the highly basic ylide.[1][11] |
| Ylide Formation Temp. | 0 °C to -78 °C | Lower temperatures increase the stability of the reactive, non-stabilized ylide, preventing decomposition before the carbonyl is added.[8] |
| Reaction Temp. | 0 °C to Room Temperature (or reflux) | Start cold, then allow to warm. Heating may be required for less reactive carbonyls (e.g., hindered ketones).[3] |
| Atmosphere | Inert (Argon or Nitrogen) | The ylide is sensitive to both oxygen and moisture.[2] |
Experimental Protocols
Protocol 1: Ylide Generation and Wittig Reaction
This protocol provides a general guideline for a small-scale reaction.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of Argon.
-
Phosphonium Salt Addition: Add this compound (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe. Stir to suspend the salt.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of n-Butyllithium (1.05 eq) dropwise via syringe.
-
Self-Validation Check: A distinct orange-red color should develop and persist, indicating ylide formation.
-
-
Ylide Formation: Stir the mixture at 0 °C for 1 hour.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir overnight or until TLC analysis indicates consumption of the limiting reagent.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Proceed with standard aqueous workup, extraction with an organic solvent (e.g., Ethyl Acetate), drying, and purification, typically by flash column chromatography.[8][14]
General Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
References
- MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems.
- National Institutes of Health. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis - PMC.
- Wikipedia. Wittig reaction.
- Organic Chemistry Portal. Wittig Reaction.
- Canadian Journal of Chemistry. (1991). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function.
- National Institutes of Health. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Chem-Station International Edition. (2024, April 6). Wittig Reaction.
- Chemistry Stack Exchange. (2017, August 26). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- The Organic Chemistry Tutor. Wittig Reaction.
- Unknown Source. The Wittig Reaction: Synthesis of Alkenes.
- Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros.
- Organic Synthesis. Wittig & Wittig-Horner reactions.
- Royal Society of Chemistry. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- NROChemistry. (2025, February 28). Wittig Reaction: Mechanism and Examples.
- Google Patents. Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
- ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction.
- Unknown Source. Synthesis of an Alkene via the Wittig Reaction.
- PubChemLite. (3-(3-methoxyphenyl)propyl)triphenylphosphonium bromide (C28H28OP).
- Benchchem. troubleshooting low yields in the Wittig synthesis of trans-2-Decene.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Optimizing temperature conditions for unstable ylides of 3-methoxypropyl phosphonium
Status: Operational Ticket ID: YLIDE-OPT-3MP Assigned Specialist: Senior Application Scientist Subject: Thermal Stabilization and Reaction Protocols for 3-Methoxypropyl Phosphonium Ylides
Introduction: The Stability Paradox
Welcome to the technical support center. You are dealing with a non-stabilized ylide (alkyl group attached to phosphorus).[1] Unlike their stabilized counterparts (e.g., ester-substituted), 3-methoxypropyl phosphonium ylides are highly reactive, sensitive to moisture/oxygen, and prone to thermal decomposition.
The 3-methoxy group introduces a specific challenge: while the
This guide provides the thermal parameters and protocols required to maintain the integrity of this reagent.
Module 1: Thermal Dynamics & Stability Profile
The primary failure mode for this ylide is thermal degradation before the electrophile (aldehyde/ketone) is introduced.
Stability Thresholds
| Temperature Range | Ylide Status | Kinetic Behavior | Recommendation |
| -78°C to -40°C | Stable | Formation is rapid; decomposition is negligible. | Optimal for generation and initial addition. |
| -40°C to 0°C | Meta-Stable | Proton transfer (transylidation) and slow polymerization may occur. | Acceptable for short durations (<30 mins). |
| > 0°C | Unstable | Rapid degradation via Hofmann-type elimination or reaction with THF (if n-BuLi used). | Critical Failure Zone. Avoid prior to quench. |
The Color Indicator System
-
Deep Orange/Red: Active Ylide. (The negative charge on the carbon is delocalized).
-
Fading to Yellow/White: Decomposition or Quenching (Moisture/Oxygen ingress).
-
Brown/Black: Polymerization or thermal degradation.
Module 2: Optimized Experimental Protocols
Protocol A: Standard Kinetic Control (Z-Selective)
Use this for maximum yield and Z-alkene selectivity.
Reagents:
-
3-Methoxypropyl triphenylphosphonium bromide (dried under vacuum at 60°C for 12h).
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS (for higher Z-selectivity). Note: n-BuLi is common but Li-salts can erode Z-selectivity due to "Salt Effect".
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck flask under Argon flow. Cool to room temperature.
-
Suspension: Add phosphonium salt and THF. Cool bath to -78°C (Dry ice/Acetone).
-
Generation: Add Base (1.05 equiv) dropwise over 10 minutes.
-
Checkpoint: Solution must turn bright orange/red.
-
Hold: Stir at -78°C for 30–45 minutes. Do not warm to 0°C unless the salt fails to dissolve (rare for this substrate).
-
-
Addition: Add the aldehyde (dissolved in minimal THF) slowly down the side of the flask at -78°C.
-
The Warm-Up: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (23°C) naturally.
-
Why? The decomposition of the oxaphosphetane to alkene + Ph3PO requires thermal energy (usually > -20°C).
-
Protocol B: The Schlosser Modification (E-Selective)
Use this if you require the Trans (E) isomer.
Key Difference: This protocol uses "Stereochemical Drift" to thermodynamically equilibrate the intermediate.
-
Generation: Generate ylide with PhLi (Lithium is required here) at -78°C .
-
Addition: Add aldehyde at -78°C.
-
Equilibration: Add a second equivalent of PhLi to deprotonate the betaine intermediate.
-
Thermal Swing: Warm to -30°C for 30 minutes (allows rotation to the threo form), then cool back to -78°C .
-
Quench: Add HCl/t-BuOH (proton source) to quench the betaine, then warm to RT.
Module 3: Visualization of Logic
Figure 1: Reaction Pathway & Decision Tree
Caption: Decision tree for optimizing stereoselectivity based on base selection and temperature profiling.
Module 4: Troubleshooting & FAQs
Q1: The reaction mixture turned from deep red to pale yellow immediately after adding the aldehyde. Did it work?
-
Diagnosis: Likely Yes .
-
Explanation: The ylide is highly colored (red/orange). The oxaphosphetane/betaine intermediate is usually colorless or pale yellow. A rapid color discharge upon adding the electrophile indicates the ylide has successfully reacted.
-
Action: Proceed with warming to RT. If color fades before aldehyde addition, you have a moisture leak (Quench).
Q2: I am seeing low yields and high amounts of starting phosphonium salt.
-
Diagnosis: Incomplete Deprotonation.
-
Root Cause: 3-methoxypropyl phosphonium salts can be hygroscopic. Water destroys the base before it generates the ylide.
-
Fix: Dry the salt under high vacuum (<0.1 mmHg) at 60°C overnight. Titrate your n-BuLi or use fresh NaHMDS.
Q3: Why shouldn't I generate the ylide at 0°C to ensure it's fully formed?
-
Diagnosis: Risk of Degradation.
-
Explanation: While some protocols suggest 0°C for "stubborn" salts, non-stabilized ylides undergo a "Hofmann-type" elimination or react with the THF solvent (ring opening) at higher temperatures.
-
Fix: If the salt is insoluble at -78°C, warm to -20°C briefly to dissolve/generate, then immediately cool back to -78°C before adding the aldehyde.
Q4: Can the methoxy group interfere with the reaction?
-
Diagnosis: Chelation Effects.[9]
-
Explanation: The oxygen at the C3 position can coordinate with Lithium ions (if using n-BuLi/PhLi). This stabilizes the cis transition state, potentially enhancing Z-selectivity, but it can also retard the reaction rate.
-
Fix: If the reaction is sluggish, switch to KHMDS (Potassium binds oxygen less tightly than Lithium) and add 18-crown-6 ether to sequester cations.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][7][8][9][10][11][12][13] Chemical Reviews.
-
Vedejs, E., & Peterson, M. J. (1994).[4] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry.
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition.
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.
-
BenchChem. (2025).[14] Phosphonium Ylides in the Wittig Reaction: A Technical Support Center.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for crude reaction mixtures involving phosphonium bromides
Topic: Purification techniques for crude reaction mixtures involving phosphonium bromides Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The "Sticky" Science of Phosphonium Salts
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a viscous, amber oil instead of the pristine white powder you expected, or your NMR shows the persistent multiplet of triphenylphosphine oxide (TPPO).
Phosphonium bromides (
This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the physics of solubility works in your favor, allowing you to design a self-validating purification system.
Module 1: The "Oil" Crisis
Issue: "My crude phosphonium bromide is a viscous oil and refuses to crystallize."
Diagnosis: Phosphonium salts often exist as supercooled liquids. The crystal lattice energy is high, but the entropy of the oily state (often solvated by trace reaction solvent or alkyl halides) prevents nucleation. This is frequently caused by:
-
Trace Solvent Trapping: Benzene or Toluene trapped in the lattice.
-
Impurities: Unreacted alkyl bromide acts as a plasticizer.
Protocol: Induced Crystallization via Trituration
Do not attempt to recrystallize an oil directly. You must first "crash" it into a solid state using trituration.[1][2]
The "Ether Crash" Method:
-
Decantation: If the reaction was done in toluene/benzene and the product oiled out at the bottom, decant the supernatant (which contains impurities) while hot.
-
Solvent Addition: Add anhydrous Diethyl Ether (or MTBE) to the oil. The volume should be 3-4x the volume of the oil.
-
Mechanical Stress: Vigorously scratch the side of the flask with a glass rod at the ether/oil interface. This provides nucleation sites.
-
Sonication: If scratching fails, sonicate the flask for 5-10 minutes.
-
The "Dry Ice" Trick: Cool the flask to -78°C (Dry Ice/Acetone). The oil will freeze into a glass. As it slowly warms back to room temperature under the ether layer, the phase transition often triggers crystallization.
Visual Workflow: Converting Oil to Solid
Caption: Logical workflow for inducing crystallization in supercooled phosphonium salt oils.
Module 2: The Oxide Menace ( )
Issue: "I cannot remove Triphenylphosphine Oxide (TPPO) from my salt."
Diagnosis:
TPPO is the thermodynamic sink of phosphine chemistry. It forms via oxidation of
-
The Trap: TPPO is polar, like your salt.
-
The Solution: Capitalize on Differential Solubility .
-
Phosphonium Salts: Insoluble in non-polar aromatics (Toluene/Benzene) and ethers.
-
TPPO: Highly soluble in Toluene, Benzene, and DCM.
-
Protocol: The "Hot Toluene" Wash
This is the most robust method for purifying the salt before the Wittig reaction.
-
Suspension: Suspend your crude solid (or oil) in Toluene (approx. 5-10 mL per gram of salt).
-
Reflux: Heat the mixture to reflux (
).-
Observation: The phosphonium salt should remain molten (oil) or solid at the bottom. The TPPO will dissolve into the hot toluene.
-
-
Hot Decantation: While maintaining the heat, turn off the stirring and let the phases settle. Carefully decant or pipette off the hot toluene layer.
-
Why? As toluene cools, TPPO will precipitate back out, contaminating your product again. You must separate them while hot.
-
-
Repeat: Repeat this wash 2-3 times until the supernatant is clear.
-
Final Rinse: Wash the remaining residue with cold hexanes to remove toluene traces.
Data: Solubility Profile for Purification
| Solvent | Phosphonium Bromide ( | Triphenylphosphine Oxide ( | Action |
| Water | Soluble | Insoluble | Avoid (Hygroscopic issues) |
| DCM | Soluble | Soluble | Avoid (No separation) |
| Toluene (Hot) | Insoluble (oils out) | Soluble | Ideal Wash Solvent |
| Diethyl Ether | Insoluble | Slightly Soluble | Precipitation Anti-solvent |
| Hexanes | Insoluble | Insoluble | Drying / Rinsing |
Module 3: Recrystallization Strategies
Issue: "My salt is solid but impure (colored/low melting point)."
Diagnosis: If washing isn't enough, you need full lattice reformation (recrystallization). The challenge is finding a solvent system that dissolves the ionic salt at high temps but not at low temps.
Recommended Solvent Systems
The "Two-Solvent" method is standard for phosphonium bromides.
-
Primary Solvent (Dissolver): Chloroform (
) or Dichloromethane ( ).-
Dissolve the salt in the minimum amount of solvent at room temperature (or slightly warm).
-
-
Secondary Solvent (Precipitant): Ethyl Acetate (
) or Diethyl Ether ( ).-
Add the precipitant dropwise with rapid stirring until the solution turns permanently cloudy (turbid).
-
-
Crystallization: Add one drop of the primary solvent to clear the solution, then place in the freezer (
).
Expert Tip: For highly lipophilic salts (long alkyl chains), Ethanol/Ether is a classic combination, but Ethanol is difficult to remove if the salt is hygroscopic.
Module 4: Hygroscopicity & Storage
Issue: "The salt turns to goo on the filter paper."
Diagnosis: Phosphonium bromides are hygroscopic. Atmospheric moisture coordinates with the bromide anion, breaking down the crystal lattice.
Protocol: Schlenk Filtration & Drying
-
Filtration: Never use an open Buchner funnel for highly hygroscopic salts. Use a Schlenk frit (closed glass system) under a positive pressure of Nitrogen or Argon.
-
Drying:
-
Vacuum Oven:
at for 12 hours. -
Desiccant: Use Phosphorus Pentoxide (
) in the drying pistol. Silica gel is insufficient for these salts.
-
-
Azeotropic Drying: If the salt is wet, dissolve in anhydrous Toluene and rotary evaporate. The toluene/water azeotrope will carry off the moisture. Repeat 3x.
FAQ: Rapid Fire Troubleshooting
Q: Can I use column chromatography to purify my phosphonium salt?
A: Generally, No. Phosphonium salts streak badly on silica gel due to their ionic interaction with silanols. If you must, use a highly polar eluent like
Q: My alkyl bromide is volatile and I used an excess. How do I remove it? A: Wash the crude solid with Hexanes or Pentane .[1][3][4] The alkyl bromide is miscible; the salt is not. Do this before the hot toluene wash.
Q: I am seeing a "sticky" precipitate during the reaction itself. A: This is good! In solvents like Toluene or Xylene, the product should precipitate. If it sticks to the walls, your stir rate is too slow, or the concentration is too high. Dilute the reaction with more solvent to encourage a free-flowing slurry.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Gilheany, D. G.; et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Org.[4][5][6] Biomol. Chem.2012 , 10, 3531-3537.[4] Link (Context on TPPO solubility and removal).
-
BenchChem Technical Support. "Phosphonium Salt Synthesis and Troubleshooting." BenchChem Knowledge Base. Link (General protocols for trituration and solvent selection).
-
Org. Synth. "Methyltriphenylphosphonium Bromide." Organic Syntheses, Coll. Vol. 5, p.751 (1973 ). Link (Authoritative grounding for precipitation from benzene/toluene).
Sources
Validation & Comparative
Purity Profiling of (3-Methoxypropyl)triphenylphosphonium Bromide: A Comparative IR vs. NMR Guide
Executive Summary
(3-Methoxypropyl)triphenylphosphonium bromide (MTPP-Br) is a critical
While
Part 1: The Analytical Challenge
The synthesis of MTPP-Br involves the quaternization of triphenylphosphine with 1-bromo-3-methoxypropane.[1] The primary impurities that compromise downstream Wittig reactions are:
-
Triphenylphosphine Oxide (TPPO): A byproduct of oxidation; difficult to remove due to solubility profiles similar to the salt.
-
Unreacted Triphenylphosphine (
): Competes for base during ylide formation. -
Water: Phosphonium salts are hygroscopic; moisture interferes with strong bases (e.g., NaHMDS,
-BuLi) used in ylide generation.
Impurity Formation Pathway
The following diagram illustrates the critical oxidation pathway that IR spectroscopy must detect.
Figure 1: Synthesis and degradation pathway.[1] The formation of TPPO (red node) is the primary failure mode detectable by IR.
Part 2: IR Fingerprinting & Peak Assignments[2]
The IR spectrum of MTPP-Br is dominated by the triphenylphosphonium cation, with subtle but distinct contributions from the methoxypropyl chain.
The "Diagnostic Window" (1100–1200 )
This is the most critical region.[1] It contains the C-O ether stretch of your product and the P=O stretch of the oxide impurity.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| P=O (Impurity) | Stretching | 1190 ± 5 | Strong | The "Smoking Gun." Absence indicates high purity. |
| C-O-C (Ether) | Stretching | 1115–1125 | Medium | Characteristic of the methoxypropyl chain. |
| P-Ph (Cation) | X-Sensitive | 1110 ± 5 | Strong | Characteristic of all |
| P-Ph (Cation) | Stretching | 1435–1440 | Strong | Confirms phosphonium core.[1] |
| Aromatic C-H | Stretching | 3000–3080 | Weak/Med | Multiple peaks characteristic of phenyl rings. |
| Aliphatic C-H | Stretching | 2800–2950 | Medium | Propyl chain methylene groups. |
| Mono-sub Benzene | Def/Wagging | 740 & 690 | Strong | Two sharp peaks confirming monosubstituted phenyls.[1] |
Interpretation Strategy
-
Check 1190
: If a distinct shoulder or sharp peak appears here, the sample contains TPPO (>2-5%). Pure salts show a "valley" or low baseline here.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Check 1110-1125
: You will see a broad, complex band here due to the overlap of the P-Ph vibration (1110) and the Ether C-O (1120). This is normal for MTPP-Br.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Check 3400
: A broad curve indicates retained moisture (hygroscopic). Dry the salt under vacuum (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) before use.
Part 3: Comparative Analysis (IR vs. Alternatives)
While IR is excellent for identity, it is not the only tool. Below is a comparative assessment for drug development workflows.
Method Comparison Matrix
| Feature | FTIR (ATR) | Melting Point | ||
| Primary Use | Rapid Identity & Oxide Check | Quantitative Purity | Structure Confirmation | Physical Characterization |
| Sample Prep | < 1 min (Solid state) | 10 mins (Dissolution) | 10 mins (Dissolution) | 15-30 mins |
| TPPO Detection | Good (Limit ~1-2%) | Excellent (Limit <0.1%) | Poor (Aromatic overlap) | Poor (Depression is subtle) |
| Specificity | High for functional groups | Absolute for P-species | High for H-ratio | Low |
| Cost per Run | Negligible | High (Solvents/Time) | High | Low |
Why P NMR is the Validator
If IR suggests purity, validate critical batches with
-
(Reactant):ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -6 ppm[2] -
MTPP-Br (Product):
+22 to +25 ppmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
TPPO (Impurity):
+29 to +32 ppmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 4: Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is recommended over KBr pellets for phosphonium salts to avoid moisture uptake during preparation.[1]
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.
Step-by-Step Workflow:
-
Background Scan: Clean the crystal with isopropanol. Collect an air background (32 scans, 4
resolution). -
Sample Loading: Place ~10 mg of MTPP-Br solid onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Phosphonium salts can be brittle; ensure a uniform layer.
-
Acquisition: Scan from 4000 to 600
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Post-Processing: Apply baseline correction if necessary. Look for the "Ghost Peak" of water at 3400
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Decision Logic for Researchers
Figure 2: Analytical decision tree for validating reagent quality before synthesis.
Part 5: References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for IR functional group assignment).
-
National Institute of Standards and Technology (NIST). (2023). Triphenylphosphine oxide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Reich, H. J. (2023). Phosphorus-31 NMR. University of Wisconsin-Madison Chemistry.[1] (Authoritative source for
P chemical shifts). [Link]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.[1] [Link]
Sources
A Comparative Guide to (3-Methoxypropyl)triphenylphosphonium Bromide and its Chloride Analog in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds. The choice of the phosphonium salt, the precursor to the reactive ylide, can significantly influence the reaction's outcome. This guide provides an in-depth technical comparison of two closely related Wittig reagents: (3-Methoxypropyl)triphenylphosphonium bromide and its chloride analog. By examining their synthesis, physical properties, and reactivity, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction to Phosphonium Salts in the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[1] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[2] The nature of the phosphonium salt, including the alkyl group and the counter-ion, can impact the reagent's stability, solubility, and ultimately, the efficiency and stereoselectivity of the olefination.
This guide focuses on the subtle yet significant differences imparted by the halide counter-ion, specifically comparing the bromide and chloride salts of the (3-methoxypropyl)triphenylphosphonium cation.
Synthesis and Physical Properties: A Comparative Overview
The accessibility and handling characteristics of a reagent are paramount in a research and development setting. Here, we compare the synthesis and key physical properties of the bromide and chloride analogs.
Synthesis
Both this compound and its chloride analog are synthesized via the quaternization of triphenylphosphine with the corresponding 3-methoxypropyl halide. This is a classic SN2 reaction where the phosphine acts as the nucleophile.[3]
-
This compound: This salt is readily prepared by reacting triphenylphosphine with 1-bromo-3-methoxypropane.[4] The reaction is typically carried out in a non-polar solvent like toluene, and upon heating, the phosphonium salt precipitates as a white solid.[3]
-
(3-Methoxypropyl)triphenylphosphonium chloride: The synthesis of the chloride analog follows a similar protocol, substituting 1-bromo-3-methoxypropane with 1-chloro-3-methoxypropane. While specific literature for this exact chloride salt is less common, the general procedure for preparing similar phosphonium chlorides, such as (methoxymethyl)triphenylphosphonium chloride, involves reacting triphenylphosphine with the corresponding alkyl chloride in a solvent like acetone.[5][6]
Key Consideration: The choice between 1-bromo-3-methoxypropane and 1-chloro-3-methoxypropane as the starting material can be influenced by commercial availability, cost, and the relative reactivity of the alkyl halides (bromides are generally more reactive than chlorides in SN2 reactions).[7]
Physical Properties
The physical properties of the phosphonium salts, particularly their solubility and hygroscopicity, have a direct bearing on their handling, storage, and reactivity.
| Property | This compound | (3-Methoxypropyl)triphenylphosphonium chloride (Predicted) |
| Molecular Formula | C₂₂H₂₄BrOP | C₂₂H₂₄ClOP |
| Molecular Weight | 415.31 g/mol | 370.86 g/mol |
| Appearance | Typically a white to off-white solid | Expected to be a white to off-white solid |
| Melting Point | 194-195 °C[8] | Likely to have a different melting point, potentially lower than the bromide salt. |
| Solubility | Generally soluble in polar organic solvents like dichloromethane and chloroform. | Expected to have similar solubility in polar organic solvents. |
| Hygroscopicity | Phosphonium salts can be hygroscopic. | Chloride salts are often more hygroscopic than their bromide counterparts.[9] |
Expert Insight: The higher hygroscopicity of the chloride salt can be a significant practical consideration. Absorbed moisture can interfere with the subsequent ylide generation step, which is typically carried out under anhydrous conditions. Therefore, rigorous drying of the chloride salt before use is crucial.
Reactivity in the Wittig Reaction: A Mechanistic Perspective
The core of this comparison lies in the reactivity of the two phosphonium salts in the Wittig reaction. The counter-ion can influence the reaction at several stages, from ylide formation to the final alkene product.
Ylide Formation
The first step in the Wittig reaction is the deprotonation of the phosphonium salt by a strong base to form the phosphorus ylide.[10]
Caption: General scheme for ylide formation.
The Role of Lithium Halide Salts
When using organolithium bases like n-butyllithium for ylide generation, a lithium halide salt (LiX) is formed as a byproduct. These lithium salts are known to influence the stereochemical outcome of the Wittig reaction.[11] Lithium salts can coordinate to the betaine intermediate, leading to a more reversible initial addition step and potentially altering the Z/E selectivity of the resulting alkene.
Caption: Influence of lithium halides on Wittig reaction stereoselectivity.
The identity of the halide (bromide vs. chloride) in the lithium salt can affect its Lewis acidity and coordinating ability, potentially leading to different Z/E ratios. Generally, lithium bromide is a better Lewis acid than lithium chloride, which could lead to stronger coordination and a greater influence on the reaction stereochemistry.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework for evaluating these two reagents, the following is a detailed protocol for a model Wittig reaction. This protocol is designed to be a self-validating system, allowing for a direct comparison of the performance of the bromide and chloride salts under identical conditions.
Model Reaction:
(3-Methoxypropyl)triphenylphosphonium halide + Benzaldehyde → 1-methoxy-4-phenyl-1-butene + Triphenylphosphine oxide
Materials
-
This compound
-
(3-Methoxypropyl)triphenylphosphonium chloride (synthesized or sourced)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Step-by-Step Methodology
Note: This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Phosphonium Salt Suspension:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.1 equivalents).
-
Add anhydrous THF to create a suspension (approximately 0.2 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
-
Ylide Generation:
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension via syringe.
-
A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide.
-
-
Analysis:
-
Determine the isolated yield of the alkene product.
-
Analyze the product by ¹H NMR to determine the ratio of Z and E isomers.
-
Repeat the entire procedure under identical conditions using (3-Methoxypropyl)triphenylphosphonium chloride.
Caption: Experimental workflow for the comparative Wittig reaction.
Conclusion and Recommendations
The choice between this compound and its chloride analog for a Wittig reaction is nuanced. While both are expected to be effective reagents, the following points should be considered:
-
Synthesis and Availability: The bromide salt is often more readily available and may be synthesized from a more reactive starting material.
-
Handling: The chloride salt is predicted to be more hygroscopic, requiring more stringent handling and drying procedures to ensure reproducibility.
-
Reactivity and Stereoselectivity: The halide counter-ion can influence the reaction through the formation of lithium halide salts. The stronger Lewis acidity of LiBr compared to LiCl may lead to a greater impact on the stereochemical outcome. Direct experimental comparison is necessary to determine the optimal choice for a specific desired alkene isomer.
For routine applications where high Z-selectivity is not the primary driver and ease of handling is a priority, This compound is often the preferred choice due to its lower hygroscopicity and the extensive body of literature supporting its use. However, for specific applications where fine-tuning of stereoselectivity is critical, an empirical comparison of both the bromide and chloride salts, as outlined in the provided protocol, is highly recommended. The insights gained from such a direct comparison will be invaluable for optimizing the synthesis of the target alkene.
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Phosphonium, (3-methoxypropyl)triphenyl-, bromide - MySkinRecipes. (URL: [Link])
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(Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem. (URL: [Link])
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(Methoxymethyl)triphenylphosphonium chloride, 97% - Ottokemi. (URL: [Link])
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A Senior Application Scientist's Guide: (3-Methoxypropyl)triphenylphosphonium bromide vs. Horner-Wadsworth-Emmons Reagents in Modern Olefination
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds remains a cornerstone of molecular construction. For decades, two powerful methodologies have dominated this space: the venerable Wittig reaction and the highly versatile Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an in-depth comparison of a specific non-stabilized Wittig reagent, (3-Methoxypropyl)triphenylphosphonium bromide, and the widely employed HWE reagents. We will dissect their mechanistic nuances, explore their profound differences in stereochemical control, and offer practical insights into their application, supported by experimental protocols.
At a Glance: Key Distinctions
| Feature | This compound (Wittig) | Horner-Wadsworth-Emmons (HWE) Reagents |
| Reactive Species | Non-stabilized phosphorus ylide | Stabilized phosphonate carbanion |
| Typical Product | (Z)-Alkene | (E)-Alkene (standard conditions) |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (typically water-soluble) |
| Reactivity | Highly reactive, less tolerant of sterically hindered ketones | Generally more nucleophilic, reacts with a broader range of carbonyls[1] |
| Stereochemical Tuning | Schlosser modification for (E)-alkene synthesis[2] | Still-Gennari modification for (Z)-alkene synthesis[3][4] |
Mechanistic Underpinnings: A Tale of Two Pathways
The fundamental principle of both reactions is the olefination of a carbonyl compound. However, the nature of the phosphorus-stabilized carbanion dictates the reaction pathway and, consequently, the stereochemical outcome.
The Wittig reaction, employing a phosphonium ylide generated from this compound, typically proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[5] With non-stabilized ylides, this process is kinetically controlled, leading to the formation of the less thermodynamically stable (Z)-alkene.[2][6]
Caption: Kinetically controlled Wittig reaction with a non-stabilized ylide.
Conversely, the Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than its ylide counterpart.[1][7] The reaction proceeds through a series of reversible steps, allowing for thermodynamic equilibration to the more stable trans-oxaphosphetane intermediate, which then eliminates to give the (E)-alkene with high selectivity.[8][9]
Caption: Thermodynamically controlled Horner-Wadsworth-Emmons reaction.
The Decisive Advantage: Stereoselectivity
The primary advantage of employing a non-stabilized Wittig reagent like this compound lies in its inherent and often high selectivity for the formation of (Z)-alkenes.[2][5] This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of double bond geometry is paramount.
In contrast, the standard HWE reaction is the workhorse for generating (E)-alkenes with excellent stereocontrol.[7][8] This predictable selectivity makes it a highly reliable tool in synthetic planning.
However, the stereochemical tables can be turned. The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene, albeit with the use of strong organolithium bases at low temperatures.[2] More significantly, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a crown ether, provides a powerful method for the synthesis of (Z)-alkenes with high selectivity.[3][4][10]
Practical Considerations: Beyond the Flask
Substrate Scope: HWE reagents generally exhibit a broader substrate scope, reacting efficiently with a wider range of aldehydes and even sterically hindered ketones that may be unreactive towards Wittig reagents.[8][11]
Byproduct Removal: A significant practical advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous workup.[1][12] This greatly simplifies purification. In contrast, the triphenylphosphine oxide generated in the Wittig reaction is often a persistent, organic-soluble impurity that can complicate product isolation, frequently requiring careful chromatography.[12][13]
Experimental Protocols
Protocol 1: (Z)-Alkene Synthesis using a Non-stabilized Wittig Reagent (Adapted for this compound)
This protocol is adapted from a procedure for a similar non-stabilized ylide, (cyclopropylmethyl)triphenylphosphonium bromide.[14]
-
Ylide Generation: To a suspension of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as potassium tert-butoxide (1.1 equivalents) at 0 °C.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change.
-
Olefination: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the desired (Z)-alkene from triphenylphosphine oxide.
Protocol 2: (E)-Alkene Synthesis via the Horner-Wadsworth-Emmons Reaction
-
Carbanion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Olefination: Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Workup and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The water-soluble phosphate byproduct is removed during the aqueous extractions, often simplifying purification to simple solvent removal or a rapid filtration through a plug of silica gel.
Protocol 3: (Z)-Alkene Synthesis via the Still-Gennari Modification of the HWE Reaction[3]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF or toluene) and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction at -78 °C by adding a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Decision-Making Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Methoxypropyl)triphenylphosphonium bromide
Understanding the Hazard Profile: A Synthesized Approach
Given the absence of a dedicated SDS for (3-Methoxypropyl)triphenylphosphonium bromide, we must infer its hazard profile from analogous compounds. Structurally similar phosphonium salts, such as methyltriphenylphosphonium bromide and (methoxymethyl)triphenylphosphonium chloride, consistently exhibit several key hazardous properties.[1][2][3][4] It is prudent to handle this compound as a substance with the following potential hazards:
-
Acute Oral Toxicity : Many phosphonium salts are classified as harmful or toxic if swallowed.[1][2][3][5]
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[2][6][7]
-
Aquatic Toxicity : These compounds are often toxic to aquatic life with long-lasting effects.[1][2][3]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and an emphasis on preventing environmental release.
Table 1: Synthesized Hazard Information for this compound
| Hazard Classification | Inferred GHS Category | Precautionary Recommendations |
| Acute Toxicity, Oral | Category 3 or 4 | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2][3] |
| Skin Irritation | Category 2 | Wear protective gloves. Wash skin thoroughly after handling.[2][6] |
| Eye Irritation | Category 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][6] |
| Aquatic Hazard (Chronic) | Category 2 | Avoid release to the environment. Collect spillage.[1][2][3] |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect unadulterated solid this compound and any grossly contaminated items (e.g., weighing paper, disposable spatulas) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste : If the compound is in solution, collect it in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
Step 2: Preparing for Disposal
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste pickup and disposal procedures. They will have established protocols with licensed hazardous waste disposal vendors.
Step 3: Final Disposal
-
The ultimate disposal of this compound should be carried out by a licensed and approved waste disposal facility.[2][6] The most common method for such organic compounds is high-temperature incineration at a permitted facility.
Emergency Procedures for Spills and Contamination
Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.
For Small Dry Spills:
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Containment : Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Collection : Carefully sweep up the absorbent material and the spilled chemical. Place the collected material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilation : Ensure the area is well-ventilated after cleanup.[1]
For Liquid Spills:
-
Follow the same initial steps for evacuation, securing the area, and donning PPE.
-
Containment : Use an absorbent material to dike the spill and prevent it from spreading.
-
Absorption : Apply an inert absorbent material over the spill.
-
Collection : Collect the saturated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse : Rinse the equipment with a suitable solvent that can dissolve the phosphonium salt. The choice of solvent will depend on the experimental conditions. Collect this initial rinse as hazardous liquid waste.
-
Thorough Cleaning : Wash the equipment with soap and water.
-
Final Rinse : Rinse with deionized water.
-
Drying : Allow the equipment to dry completely before reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Navigating the Safe Handling of (3-Methoxypropyl)triphenylphosphonium bromide: A Guide for Laboratory Professionals
In the landscape of chemical research and pharmaceutical development, the meticulous handling of reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides essential, immediate safety and logistical information for the handling of (3-Methoxypropyl)triphenylphosphonium bromide, a member of the phosphonium salt family of organic compounds. As researchers and scientists, our primary responsibility is to foster a culture of safety that extends beyond mere compliance to a deep-seated understanding of the materials we work with. This document is structured to provide not just procedural steps, but the rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the respiratory system.[1][2]
-
Toxicity if Swallowed: Some phosphonium salts are classified as toxic or harmful if ingested.[3][4]
-
Aquatic Toxicity: The substance may be toxic to aquatic life with long-lasting effects.[3][4][5][6]
A thorough risk assessment should be conducted before any new procedure involving this chemical is initiated. This involves evaluating the quantities being used, the potential for dust formation, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. Standard safety glasses are not sufficient. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] |
| Skin | Nitrile gloves and a lab coat. | Provides a barrier against skin contact. Gloves should be inspected for integrity before use and disposed of properly after handling.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling large quantities, if dust is generated, or if working outside of a fume hood. A particulate filter conforming to EN 143 is suggested.[5][6][7] |
It is imperative to always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5][8]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source. When handling this compound, the following should be in place:
-
Chemical Fume Hood: All weighing and handling of the solid chemical should be performed in a certified chemical fume hood to minimize the inhalation of dust.[6][7][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][5][7][10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][5][7]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for preventing accidents.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are functioning correctly. Have a copy of the Safety Data Sheet (SDS) for a similar compound readily available.[11]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[6][7] Use appropriate tools like spatulas and weighing paper. Avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[5][8][9] Do not work alone.
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4][10]
-
Incompatibilities: Store away from strong oxidizing agents.[5][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Disposal Plan
Chemical waste generators are responsible for the proper disposal of hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[12]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5][6][8] Do not dispose of this chemical down the drain or in the regular trash.[2][5][8]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
-
Cole-Parmer. Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, July 16). Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
University of California. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Cole-Parmer. phosphonium bromide, 97%. Retrieved from [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. canbipharm.com [canbipharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
